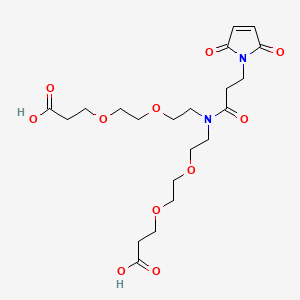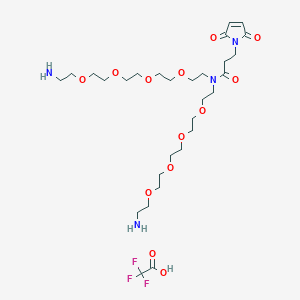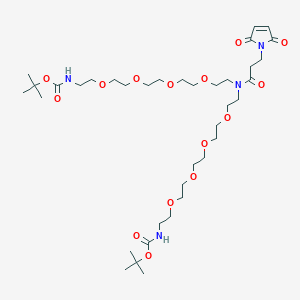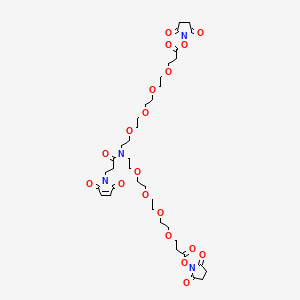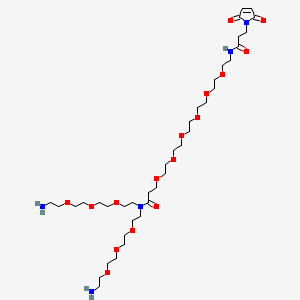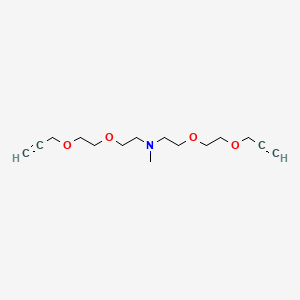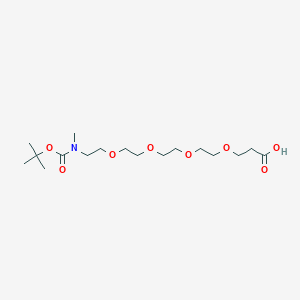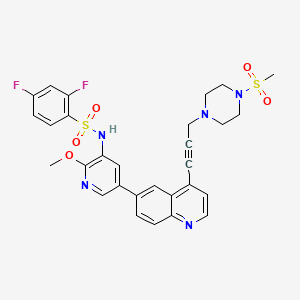
NSC781406
描述
NSC781406 是一种高效的磷脂酰肌醇 3 激酶 (PI3K) 和雷帕霉素机械靶标 (mTOR) 抑制剂。 它已显示出对多种癌细胞系的显著细胞毒性作用,包括胰腺癌细胞 . 该化合物对 PI3Kα 亚型特别有效,其 IC50 值为 2 nM .
作用机制
NSC781406 通过抑制 PI3K 和 mTOR 通路发挥作用,这些通路对细胞生长、增殖和存活至关重要 . 该化合物与这些酶的 ATP 结合位点结合,阻止它们的激活和随后的信号传导。 这种抑制导致癌细胞中糖酵解减少、细胞增殖减少和凋亡增加 . This compound 的分子靶标包括 PI3Kα、PI3Kγ、PI3Kβ、PI3Kδ 和 mTOR .
生化分析
Biochemical Properties
NSC781406 plays a significant role in biochemical reactions by inhibiting the activity of PI3K and mTOR enzymes. It has an IC50 value of 2 nM for PI3Kα, 2.7 nM for PI3Kγ, 9.4 nM for PI3Kβ, 14 nM for PI3Kδ, and 5.4 nM for mTOR . This compound interacts with these enzymes by binding to their active sites, thereby preventing their normal function. The inhibition of these enzymes disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival .
Cellular Effects
This compound exerts cytotoxic effects on various types of cancer cells, including pancreatic cancer cells. It inhibits cell proliferation by disrupting the mTOR signaling pathway, which is essential for tumor glucose metabolism . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the PI3K/AKT/mTOR pathway . The inhibition of this pathway leads to reduced glycolysis and increased apoptosis in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of PI3K and mTOR enzymes, thereby inhibiting their activity . This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis . Additionally, this compound affects gene expression by modulating the activity of transcription factors regulated by the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates reasonable stability in liver microsomes, indicating that it is not rapidly degraded . Long-term studies have shown that this compound maintains its inhibitory effects on the PI3K/AKT/mTOR pathway, leading to sustained cytotoxic effects on cancer cells . The stability and degradation of this compound in different biological environments may vary .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 30 mg/kg, this compound exhibits significant antitumor activity, reducing the relative tumor volume ratio by 52% . Higher dosages may lead to increased cytotoxic effects, but they may also cause adverse effects and toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling pathway. It interacts with enzymes such as PI3K and mTOR, which play critical roles in cellular metabolism and energy production . By inhibiting these enzymes, this compound disrupts metabolic flux and reduces glycolysis in cancer cells . This disruption leads to decreased energy production and increased apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be distributed to tissues where the PI3K/AKT/mTOR pathway is active . Its localization and accumulation in specific tissues may depend on the expression levels of transporters and binding proteins that facilitate its uptake and distribution .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with PI3K and mTOR enzymes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments .
准备方法
NSC781406 的合成涉及多个步骤,包括中间体的制备以及它们在特定条件下的后续反应。 详细的合成路线和反应条件是专有的,并未公开披露。 据悉,该化合物以各种数量可用于研究目的 .
化学反应分析
NSC781406 经历了几种类型的化学反应,主要涉及其对 PI3K 和 mTOR 通路的抑制作用。 该化合物对 PI3Kα、PI3Kγ、PI3Kβ、PI3Kδ 和 mTOR 表现出强效抑制,其 IC50 值分别为 2 nM、2.7 nM、9.4 nM、14 nM 和 5.4 nM . 这些反应中常用的试剂包括二甲基亚砜 (DMSO) 用于溶解,以及各种缓冲液用于维持反应条件 . 这些反应形成的主要产物是靶酶的抑制形式,导致癌细胞增殖减少和凋亡增加 .
科学研究应用
NSC781406 具有广泛的科学研究应用,特别是在癌症生物学和药理学领域。 它已被证明通过抑制 mTOR 信号通路对胰腺癌细胞发挥细胞毒性作用 . 此外,this compound 已显示出对白血病、非小细胞肺癌、结肠癌、中枢神经系统癌症、黑色素瘤、卵巢癌、肾癌、前列腺癌和乳腺癌的细胞毒性活性 . 该化合物也用于研究 PI3K 和 mTOR 通路在癌细胞代谢和增殖中的作用 .
相似化合物的比较
NSC781406 通常与其他 PI3K 和 mTOR 抑制剂进行比较,例如 CC-223 和 BGT226 . 虽然所有这三种化合物都抑制 PI3K/mTOR 通路,但 this compound 在其对 PI3Kα 亚型的强效性方面是独一无二的 . 类似的化合物包括:
- CC-223
- BGT226
- BEZ235
- GDC-0941
属性
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-[4-[3-(4-methylsulfonylpiperazin-1-yl)prop-1-ynyl]quinolin-6-yl]pyridin-3-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N5O5S2/c1-41-29-27(34-43(39,40)28-8-6-23(30)18-25(28)31)17-22(19-33-29)21-5-7-26-24(16-21)20(9-10-32-26)4-3-11-35-12-14-36(15-13-35)42(2,37)38/h5-10,16-19,34H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRINJUWZRLWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C#CCN4CCN(CC4)S(=O)(=O)C)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



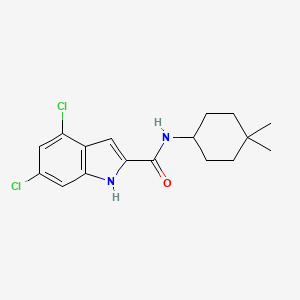

![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)
